5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one
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Overview
Description
5,6-Bis(chloromethylidene)bicyclo[222]octan-2-one is a bicyclic compound characterized by its unique structure, which includes two chloromethylidene groups attached to a bicyclo[222]octan-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one typically involves the chlorination of bicyclo[2.2.2]octan-2-one derivatives. One common method includes the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to introduce the chloromethylidene groups .
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethylidene groups can be substituted with other nucleophiles, such as amines or alcohols, under basic conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the chloromethylidene groups can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols), bases (e.g., sodium hydroxide, potassium carbonate)
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or neutral conditions
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), anhydrous conditions
Major Products Formed
Substitution: Amino or alkoxy derivatives of the bicyclic core
Oxidation: Ketones or carboxylic acids
Reduction: Hydrocarbons or alcohols
Scientific Research Applications
5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in drug design and development due to its unique structural features.
Biological Studies: Studied for its interactions with biological molecules and potential biological activity.
Mechanism of Action
The mechanism of action of 5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one involves its reactivity with various nucleophiles and electrophiles. The chloromethylidene groups are particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane: A simpler bicyclic compound without the chloromethylidene groups.
Bicyclo[2.2.2]oct-5-en-2-one: A related compound with a double bond in the bicyclic core.
Norbornane (Bicyclo[2.2.1]heptane): Another bicyclic compound with a different ring structure.
Uniqueness
5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one is unique due to the presence of two chloromethylidene groups, which impart distinct reactivity and potential applications compared to other bicyclic compounds. This structural feature makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
81825-56-1 |
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Molecular Formula |
C10H10Cl2O |
Molecular Weight |
217.09 g/mol |
IUPAC Name |
5,6-bis(chloromethylidene)bicyclo[2.2.2]octan-2-one |
InChI |
InChI=1S/C10H10Cl2O/c11-4-8-6-1-2-7(9(8)5-12)10(13)3-6/h4-7H,1-3H2 |
InChI Key |
WZOZWUZOJYYWCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=O)CC1C(=CCl)C2=CCl |
Origin of Product |
United States |
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